molecular formula C7H6N2 B167422 3-Cyano-2-methylpyridine CAS No. 1721-23-9

3-Cyano-2-methylpyridine

Cat. No.: B167422
CAS No.: 1721-23-9
M. Wt: 118.14 g/mol
InChI Key: UBKKNWJGYLSDSJ-UHFFFAOYSA-N
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Description

3-Cyano-2-methylpyridine, also known as 2-methylnicotinonitrile, is an organic compound with the molecular formula C₇H₆N₂. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the third position and a methyl group (-CH₃) at the second position on the pyridine ring. This compound is a colorless to pale yellow solid that is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Cyano-2-methylpyridine is known for its reactivity due to the presence of the cyano group

Cellular Effects

Some pyridine derivatives have been found to have antitumor activity against liver carcinoma cell line (HEPG2)

Molecular Mechanism

It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives

Temporal Effects in Laboratory Settings

The compound is known to be stable under normal conditions . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-methylpyridine typically involves the reaction of 2-methylpyridine with hydrogen cyanide. One common method includes the following steps :

    Starting Material: 2-methylpyridine is added to a reaction kettle.

    Activation: Phosphorus pentoxide is slowly added under stirring conditions, followed by cooling the solution to 5-10°C.

    Nitration: Concentrated nitric acid is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for 3 hours.

    Cyanation: The reaction mixture is then added to a solution of sodium cyanide and caustic soda, followed by stirring for 8 hours.

    Isolation: Dichloromethane is used to extract the organic phase, and the solvent is removed by distillation to obtain this compound crystals.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to minimize waste and energy consumption .

Chemical Reactions Analysis

3-Cyano-2-methylpyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various acids and bases for substitution reactions. Major products formed from these reactions include substituted pyridines, amines, and carboxylic acids .

Scientific Research Applications

3-Cyano-2-methylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Cyano-2-methylpyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications. The presence of both a cyano and a methyl group on the pyridine ring provides a unique combination of electronic and steric effects, making it a valuable compound in various chemical and biological studies .

Properties

IUPAC Name

2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKKNWJGYLSDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406191
Record name 3-Cyano-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-23-9
Record name 3-Cyano-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-cyano-2-chloro-pyridine (422 mg, 3.05 mmol), methylboronic acid (209 mg, 3.49 mmol) and K2CO3 (1.22 g, 8.83 mmol) in degassed dioxane (5 mL) under argon was added Pd(PPh3)4 (222 mg, 0.19 mmol) and the mixture stirred at reflux over the weekend. The reaction was cooled to room temperature, diluted with CH2Cl2 (20 mL) and filtered through Celite, washing the cake with CH2Cl2 and MeOH. The filtrate was concentrated in vacuo and purified by column chromatography on silica gel (Hexanes/ethyl acetate, 9:1 then 4:1) to afford the desired product (166 mg, 46%) as a white solid. 1H NMR (CDCl3): δ 2.78 (s, 3H), 7.25 (dd, 1H, J=9, 6 Hz), 7.90 (dd, 1H, J=6, 3 Hz), 8.69 (d, 1H, J=3 Hz).
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
222 mg
Type
catalyst
Reaction Step Three
Yield
46%

Synthesis routes and methods II

Procedure details

To a suspension of 2-methylnicotinamide from step 1 (11.1 g, 0.081 mol) in triethylamine (24.8 g, 0.243 mol) and 400 mL of methylene chloride was added trifluoroacetic anhydride (21.0 g, 0.100 mol) rapidly at 0° C. The reaction was complete after a few minutes at this temperature. Water was added and the aqueous layer was extracted with methylene chloride. The combined organic layers were washed with water, brine and dried over magnesium sulfate. After filtration, the filtrate was concentrated and the residue was purified by chromatography on silica gel (ethyl acetate/hexane, 1:1) to give 7.2 g of 3-cyano-2methylpyridine as a pale yellow solid (75%): mp(DSC) 56°-58° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-Chloro-2-methylnicotinonitrile (132, 10 g, 66 mmol) and ammonium formate (41 g, 0.65 mol) were dissolved in methanol (250 mL), and palladium (5% on activated carbon, 3.5 g, 2.5 mol %) was added. The mixture was stirred at room temperature for 12 h, filtered through Celite, and washed with methanol (3×50 mL). The combined filtrates were evaporated, and the yellow oily residue was subjected to flash column chromatography on silica gel, eluting with chloroform to provide 133 as an off-white solid (6.3 g, 81%): mp 55° C. (lit. (J. Med. Chem. 2000, 43, 3168-3185) mp 56-58° C.). 1H NMR (300 MHz, CDCl3) δ 7.80 (dd, J=4.9, 1.6 Hz, 1H), 7.02 (dd, J=7.8, 1.7 Hz, 1H), 6.37 (dd, J=7.8, 5.0 Hz, 1H), 1.88 (s, 3H); positive ion ESIMS m/z (rel intensity): 119 (MH+, 100).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods IV

Procedure details

Cyanuric acid (418 mg, 2.2 mmol) was added in one portion to a suspension of 2-methyl-nicotinamide (intermediate 29) (613 mg, 4.5 mmol) in 2.5 ml of DMF cooled in ice. The reaction was stirred for 2.5 hours then poured into ice. The reaction was extracted with ethyl acetate until the organic layer no longer contained product. The combined organic layers, were dried over Na2SO4, filtered and concentrated. Purified on normal phase chromatography with ethyl acetate/heptane 0 to 50 gradient then 50/50 EA/heptane. Yield (216 mg, 41%). 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 2.78 (s, 3 H), 7.25 (dd, J=7.71, 4.98 Hz, 1 H), 7.89 (dd, J=7.81, 1.56 Hz, 1 H), 8.68 (s, 1 H)
Quantity
418 mg
Type
reactant
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-cyano-2-methylpyridine derivatives in organic synthesis?

A: 3-Cyano-2-methylpyridines are versatile building blocks in organic synthesis. They can be readily functionalized and serve as precursors for various heterocyclic compounds with potential applications in pharmaceuticals and materials science. For instance, they exhibit interesting fluorescence properties, with some derivatives displaying stronger fluorescence than even 7-diethylamino-4-methylcoumarin. []

Q2: What are the common synthetic routes to access this compound derivatives?

A: Several methods have been developed for synthesizing these compounds. One approach utilizes α,β-unsaturated carbonyl compounds as starting materials. Reacting them with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation yields 3-cyano-2-methylpyridines. [] This method has proven effective for incorporating diverse substituents, including ferrocenyl groups, onto the pyridine ring. [] Another route involves the reaction of α,β-unsaturated carbonyl compounds with β-aminocrotononitrile in the presence of potassium tert-butoxide. []

Q3: What are the advantages of using ultrasonic irradiation in the synthesis of 3-cyano-2-methylpyridines?

A: Ultrasonic irradiation offers several benefits in this synthetic route. Firstly, it promotes the formation of 3-iminobutanonitrile, an acetonitrile dimer, which acts as a crucial intermediate in the reaction. [] Secondly, it facilitates the Michael addition of 3-iminobutanonitrile to α,β-unsaturated carbonyl compounds, leading to the desired pyridine products. The use of ultrasonic irradiation can enhance reaction rates and improve yields compared to conventional heating methods. [, ]

Q4: Can you elaborate on the fluorescence properties of certain this compound derivatives?

A: Research has shown that 4,6-disubstituted-3-cyano-2-methylpyridines exhibit notable fluorescence properties. [] The presence of the 3-cyano group is particularly significant as it contributes to both enhanced fluorescence intensity and improved photostability. Compounds like 3-cyano-4,6-bis(4-methoxyphenyl)-2-methylpyridine and 3-cyano-4,6-di(2-furyl)-2-methylpyridine are prime examples, showcasing superior fluorescence intensity compared to the well-known fluorophore, 7-diethylamino-4-methylcoumarin. [] These findings highlight the potential of these pyridine derivatives for applications requiring fluorescent probes or materials.

Q5: Has the incorporation of heteroaromatic substituents been explored in the synthesis of 3-cyano-2-methylpyridines?

A: Yes, researchers have successfully incorporated various heteroaromatic substituents into the this compound scaffold. This was achieved by reacting α,β-unsaturated carbonyl compounds bearing heteroaromatic groups with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation. [] This synthetic strategy expands the structural diversity and potential applications of these pyridine derivatives.

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